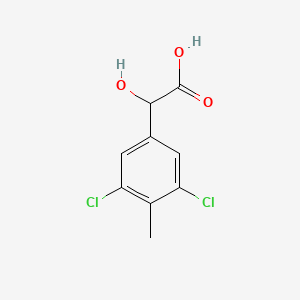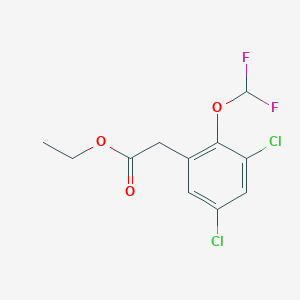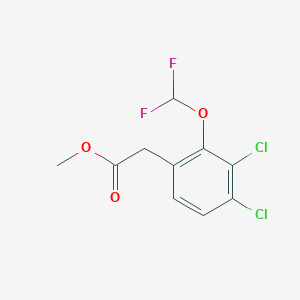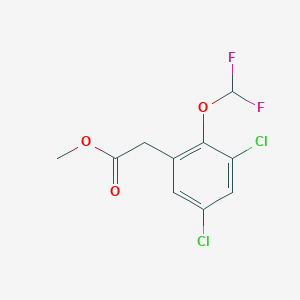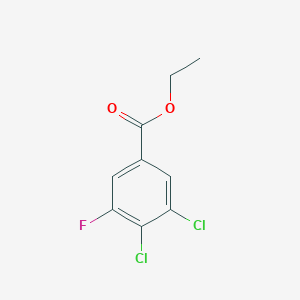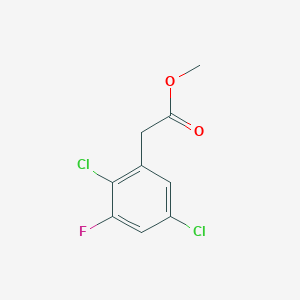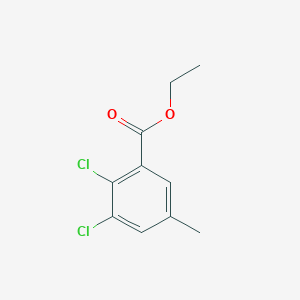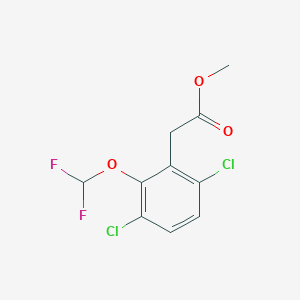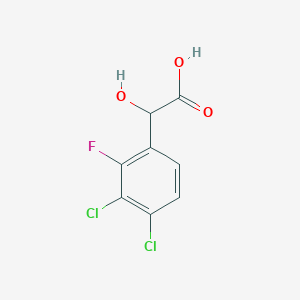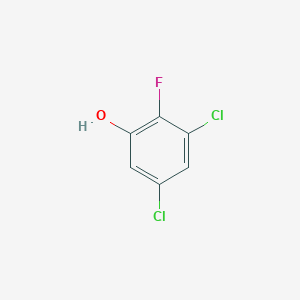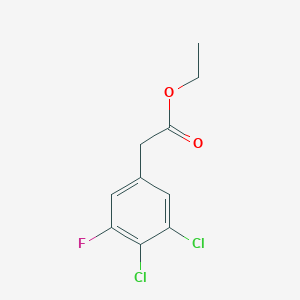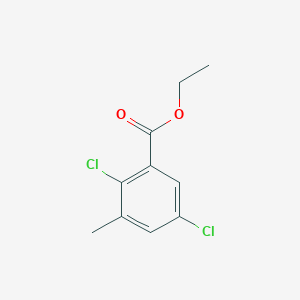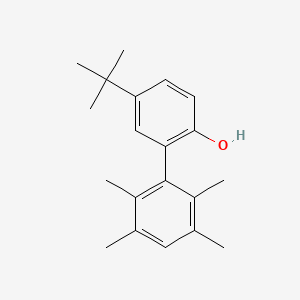
5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds structurally related to 5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol, are extensively used to prevent oxidative degradation in various products. These compounds have been detected in environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure to SPAs has been noted through food intake, dust ingestion, and the use of personal care products. Toxicity studies suggest that some SPAs may cause hepatic toxicity, possess endocrine-disrupting effects, or even be carcinogenic. The need for future research to investigate less toxic and environmentally friendly SPA alternatives has been highlighted (Liu & Mabury, 2020).
Catalytic Decomposition of Methyl Tert-Butyl Ether
Research on the catalytic decomposition of methyl tert-butyl ether (MTBE), a substance related by functional group similarity to this compound, by adding hydrogen in a cold plasma reactor has demonstrated the feasibility of using radio frequency (RF) plasma reactors for this purpose. This approach offers an alternative method for decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011).
Application of Polymer Membranes for Fuel Additive Purification
The use of polymer membranes for the purification of fuel additives like methyl tert-butyl ether (MTBE) from methanol/MTBE mixtures via pervaporation has been reviewed, highlighting the efficiency of various polymer materials in this separation process. Such advancements in membrane technology offer potential for the efficient and selective separation of components in fuel additive production processes (Pulyalina et al., 2020).
Review of MTBE Biodegradation and Bioremediation
The biodegradation and bioremediation of MTBE, a component sharing functional groups with this compound, have been conclusively demonstrated under aerobic conditions, with increasing evidence for anaerobic biotransformation. The metabolic pathway involves key intermediates, showing the potential for natural and enhanced bioremediation methods to address MTBE contamination in the environment (Fiorenza & Rifai, 2003).
Biochemische Analyse
Biochemical Properties
5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol can alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, its interaction with nuclear receptors can result in the modulation of gene transcription. Additionally, 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol can inhibit or activate enzymes by binding to their active sites, thereby influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol remains stable under certain conditions, but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound can influence the production of reactive oxygen species (ROS) and other metabolites involved in oxidative stress .
Transport and Distribution
Within cells and tissues, 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of 5-Tert-butyl-2’,3’,5’,6’-tetramethylbiphenyl-2-ol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its localization to the nucleus can influence gene expression, while its presence in the mitochondria can affect cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
4-tert-butyl-2-(2,3,5,6-tetramethylphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O/c1-12-10-13(2)15(4)19(14(12)3)17-11-16(20(5,6)7)8-9-18(17)21/h8-11,21H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKXORAIZLGJKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=C(C=CC(=C2)C(C)(C)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

